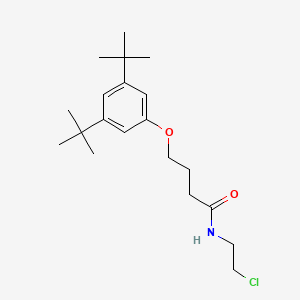
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroethyl group and a phenoxy group substituted with tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide typically involves the reaction of 4-(3,5-DI-tert-butylphenoxy)butanoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of cellular processes or the induction of cell death, which is of particular interest in cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)acetamide
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)propionamide
Uniqueness
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of tert-butyl groups. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Propriétés
Numéro CAS |
106854-95-9 |
|---|---|
Formule moléculaire |
C20H32ClNO2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-4-(3,5-ditert-butylphenoxy)butanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-19(2,3)15-12-16(20(4,5)6)14-17(13-15)24-11-7-8-18(23)22-10-9-21/h12-14H,7-11H2,1-6H3,(H,22,23) |
Clé InChI |
QAQNXUMFXRYWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OCCCC(=O)NCCCl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
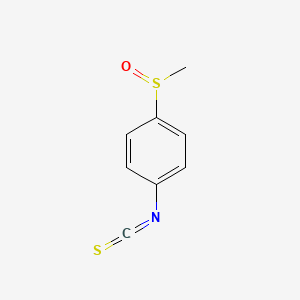
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
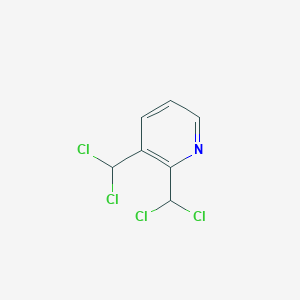
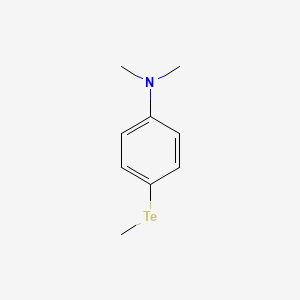
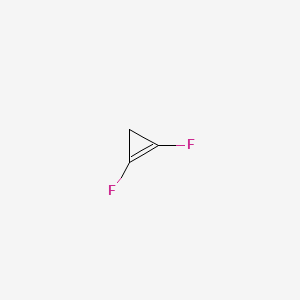
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
